2-Chloro-1-[3-(hydroxymethyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]ethan-1-one
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Overview
Description
2-Chloro-1-[3-(hydroxymethyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]ethan-1-one is a complex organic compound that belongs to the class of beta-carbolines Beta-carbolines are a group of indole alkaloids known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[3-(hydroxymethyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]ethan-1-one typically involves multiple steps. One common method starts with the preparation of the beta-carboline core, which can be achieved through the Pictet-Spengler reaction. This reaction involves the condensation of tryptamine with an aldehyde or ketone in the presence of an acid catalyst to form the beta-carboline skeleton.
Subsequent steps involve the introduction of the chloro and hydroxymethyl groups. Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride. The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and other steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-[3-(hydroxymethyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
2-Chloro-1-[3-(hydroxymethyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anticancer, antiviral, and neuroprotective activities.
Mechanism of Action
The mechanism of action of 2-Chloro-1-[3-(hydroxymethyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(3,4-dihydroxyphenyl)ethanone: Similar structure but with additional hydroxyl groups on the phenyl ring.
2-Chloro-1-(3-hydroxyphenyl)ethanone: Lacks the beta-carboline core but has a similar chloro and hydroxy substitution pattern.
Uniqueness
2-Chloro-1-[3-(hydroxymethyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]ethan-1-one is unique due to its beta-carboline core, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
61822-07-9 |
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Molecular Formula |
C14H15ClN2O2 |
Molecular Weight |
278.73 g/mol |
IUPAC Name |
2-chloro-1-[3-(hydroxymethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]ethanone |
InChI |
InChI=1S/C14H15ClN2O2/c15-6-14(19)17-7-13-11(5-9(17)8-18)10-3-1-2-4-12(10)16-13/h1-4,9,16,18H,5-8H2 |
InChI Key |
DUKJQPPZJCPXOX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(CC2=C1C3=CC=CC=C3N2)C(=O)CCl)CO |
Origin of Product |
United States |
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